

An In-depth Technical Guide to 3-Cyclopropylphenol (CAS: 28857-88-7)

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Compound of Interest

Compound Name: 3-Cyclopropylphenol

Cat. No.: B1286756

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylphenol, a substituted phenolic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural combination of a phenol ring and a cyclopropyl group imparts distinct physicochemical properties that are advantageous for molecular design. The cyclopropyl moiety, a small, strained ring system, can enhance metabolic stability, improve potency, and influence the conformational rigidity of molecules, making it a valuable substituent in the design of novel therapeutic agents.^[1] This technical guide provides a comprehensive overview of **3-Cyclopropylphenol**, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and applications in drug discovery. While specific biological data for **3-Cyclopropylphenol** is limited in publicly available literature, this guide draws upon the broader understanding of phenol and cyclopropyl functionalities to extrapolate potential mechanisms of action and signaling pathway interactions.

Chemical and Physical Properties

3-Cyclopropylphenol is an organic compound with the chemical formula $C_9H_{10}O$.^[2] Its structure consists of a benzene ring substituted with a hydroxyl group (-OH) and a cyclopropyl group.

Table 1: Physicochemical Properties of **3-Cyclopropylphenol**^[2]

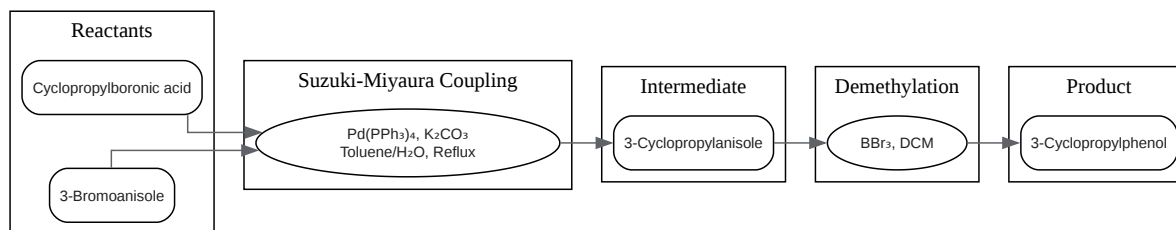
Property	Value
CAS Number	28857-88-7
Molecular Formula	C ₉ H ₁₀ O
Molecular Weight	134.18 g/mol
Appearance	Amber oil
IUPAC Name	3-cyclopropylphenol
SMILES	<chem>C1CC1c2cc(O)ccc2</chem>
LogP	2.5

Synthesis of 3-Cyclopropylphenol

While various methods for the synthesis of substituted phenols and cyclopropyl-containing compounds exist, a specific, detailed, and widely cited protocol for the direct synthesis of **3-Cyclopropylphenol** is not readily available in peer-reviewed literature. However, a plausible and commonly employed synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in organic synthesis for its high tolerance of functional groups and generally good yields.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A potential synthetic route to **3-Cyclopropylphenol** is outlined below. This method utilizes a protected bromophenol and cyclopropylboronic acid as the key starting materials.



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Caption: Proposed synthesis of **3-Cyclopropylphenol** via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of **3-Cyclopropylphenol** based on established Suzuki-Miyaura coupling and demethylation procedures. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Suzuki-Miyaura Coupling to form 3-Cyclopropylanisole

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoanisole (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
- To this mixture, add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$) (0.03 eq).
- Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 3-cyclopropylanisole.

Step 2: Demethylation to form **3-Cyclopropylphenol**

- Dissolve the purified 3-cyclopropylanisole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of boron tribromide (BBr_3) (1.2 eq) in DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield **3-cyclopropylphenol**.^[3]

Biological Activity and Potential Applications in Drug Development

While specific quantitative biological activity data for **3-Cyclopropylphenol** is not extensively reported in the public domain, its structural motifs suggest several areas of potential therapeutic relevance. The phenolic hydroxyl group is a common feature in many biologically

active compounds and can participate in hydrogen bonding interactions with biological targets. The cyclopropyl group can enhance binding affinity and improve pharmacokinetic properties.^[1]

Potential as a Scaffold in Medicinal Chemistry

3-Cyclopropylphenol can serve as a versatile starting material or scaffold for the synthesis of more complex molecules with potential therapeutic applications. The phenolic hydroxyl and the aromatic ring provide reactive sites for further functionalization, allowing for the generation of a library of derivatives for biological screening.

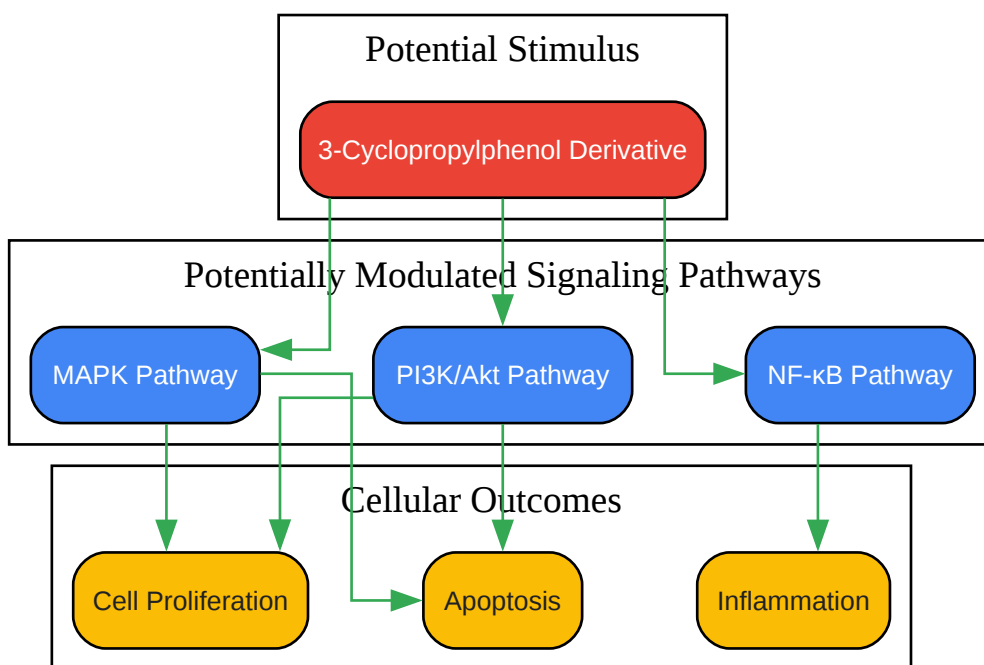
Extrapolated Potential Mechanisms of Action

Based on the known biological activities of other phenolic and cyclopropyl-containing compounds, **3-Cyclopropylphenol** could potentially interact with a variety of biological targets.

- **Enzyme Inhibition:** Phenolic compounds are known to inhibit a wide range of enzymes through various mechanisms, including hydrogen bonding and hydrophobic interactions.
- **Receptor Modulation:** The structural features of **3-Cyclopropylphenol** may allow it to bind to various receptors, potentially acting as an agonist or antagonist. For instance, some phenolic compounds have been shown to interact with nuclear receptors.
- **Antioxidant Activity:** Phenols are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.

Potential Signaling Pathway Interactions

Given the prevalence of phenolic compounds in modulating cellular signaling, it is plausible that **3-Cyclopropylphenol** or its derivatives could impact key signaling pathways implicated in various diseases.



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Caption: Potential signaling pathways modulated by **3-Cyclopropylphenol** derivatives.

Polyphenolic compounds have been shown to modulate various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6] These pathways are crucial in regulating cellular processes such as proliferation, apoptosis, and inflammation, and their dysregulation is often associated with diseases like cancer and neurodegenerative disorders. Further research is needed to determine if **3-Cyclopropylphenol** or its derivatives can specifically modulate these or other signaling pathways.

Future Directions

The unique structural characteristics of **3-Cyclopropylphenol** make it an intriguing molecule for further investigation. Future research should focus on:

- Development and Optimization of Synthetic Routes: Establishing a robust and scalable synthesis for **3-Cyclopropylphenol** is crucial for enabling further studies.

- **Quantitative Biological Evaluation:** A comprehensive screening of **3-Cyclopropylphenol** and its derivatives against a panel of biological targets is necessary to identify its specific biological activities.
- **Mechanism of Action Studies:** Once a significant biological activity is identified, detailed mechanistic studies should be conducted to elucidate the precise molecular interactions and signaling pathways involved.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing a library of **3-Cyclopropylphenol** derivatives will help in understanding the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds.

Conclusion

3-Cyclopropylphenol represents a promising, yet underexplored, chemical entity with the potential for significant applications in drug discovery and development. Its combination of a phenolic core and a cyclopropyl substituent offers a unique set of properties that are highly desirable in medicinal chemistry. While a detailed biological profile is currently lacking, the foundational information provided in this guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and related molecules. Further dedicated research into its synthesis, biological activity, and mechanism of action is warranted to fully unlock its potential.

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